Palmostatin M

Description

Palmostatin M is a β-lactone-based inhibitor that selectively targets serine hydrolases involved in the dynamic regulation of protein S-palmitoylation, a reversible post-translational lipid modification critical for membrane trafficking and signaling . Initially derived from the optimization of Palmostatin B, this compound exhibits enhanced solubility, cellular potency (IC50 = 2 nM for LYPLA1 inhibition), and specificity toward depalmitoylases such as ABHD17A/B/C, which regulate oncogenic N-Ras localization and activity . Its mechanism involves covalent inactivation of catalytic serine residues, thereby stabilizing palmitoylated proteins at the Golgi and disrupting Ras-dependent signaling . Recent studies also reveal unexpected antibacterial activity against intracellular pathogens like Legionella pneumophila and Mycobacterium tuberculosis, distinguishing it from other β-lactone analogs .

Propriétés

Formule moléculaire |

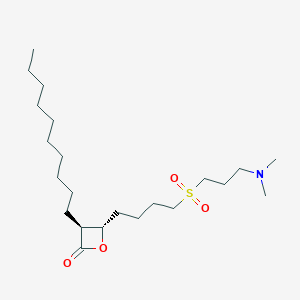

C22H43NO4S |

|---|---|

Poids moléculaire |

417.65 |

Nom IUPAC |

(3S,4S)-3-decyl-4-(4-((3-(dimethylamino)propyl)sulfonyl)butyl)oxetan-2-one |

InChI |

InChI=1S/C22H43NO4S/c1-4-5-6-7-8-9-10-11-15-20-21(27-22(20)24)16-12-13-18-28(25,26)19-14-17-23(2)3/h20-21H,4-19H2,1-3H3/t20-,21-/m0/s1 |

Clé InChI |

HVJGVPUJTPBPAM-SFTDATJTSA-N |

SMILES |

O=C1O[C@@H](CCCCS(CCCN(C)C)(=O)=O)[C@@H]1CCCCCCCCCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Palmostatin M |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Palmostatin M Analogs and their Inhibitory Activity

This compound analogs maintain inhibitory activity in N-Ras depalmitoylation assays while displaying complementary reactivity across the serine hydrolase class . Active this compound analogs inhibit the ABHD17 subfamily of depalmitoylating enzymes, while sparing other candidate depalmitoylases such as LYPLA1 and LYPLA2 .

This compound and Serine Hydrolases

This compound inhibits several serine hydrolases at pharmacologically relevant concentrations, including ABHD17A, B, and C (ABHD17s) . Chemical proteomics studies suggest that palmostatins affect protein palmitoylation through inhibition of members of the serine hydrolase class . LYPLA1 and LYPLA2 were not among this subset of candidates as they were engaged by inactive compound .

This compound-yne and Target Identification

Chemical proteomic studies with Palm M-yne provide further support that the palmostatins likely exert their effects on protein palmitoylation through inhibition of members of the serine hydrolase class .

This compound and N-Ras Depalmitoylation

This compound blocks N-Ras depalmitoylation but lacks specificity and targets several enzymes displaying depalmitoylase activity . this compound impacted a much larger set of palmitoylated proteins in acute myeloid leukemia cells than ABD957, reflecting an apparent plasma membrane-delineated activity for ABHD17s .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Palmostatin M vs. Palmostatin B

- Potency and Selectivity: this compound (IC50 = 2 nM) is 2.5-fold more potent than Palmostatin B (IC50 = 5 nM) against LYPLA1 . However, both compounds broadly inhibit APT1/2, PPT1, and ABHD17 enzymes in biochemical assays . In cells, this compound shows greater selectivity for ABHD17 isoforms, sparing LYPLA1/2, whereas Palmostatin B non-selectively disrupts multiple depalmitoylases .

- Cellular Effects :

this compound induces Golgi accumulation of N-Ras and reverses oncogenic Ras-driven growth in myeloid cells, while Palmostatin B requires higher concentrations (50 µM) for similar effects, increasing off-target risks . - Antibacterial Activity :

this compound inhibits intracellular Legionella and Mycobacterium replication (IC50 = 10–20 µM) by targeting bacterial serine hydrolases like ClpP, whereas Palmostatin B lacks this activity .

This compound vs. ABD957

- Selectivity :

ABD957, a covalent ABHD17 inhibitor, exhibits superior proteome-wide selectivity compared to this compound, which cross-reacts with lysosomal PPT1 and other hydrolases . - Efficacy :

this compound achieves near-complete N-Ras depalmitoylation inhibition, while ABD957 produces partial effects, reflecting its plasma membrane-restricted action . - Therapeutic Potential: Both compounds synergize with MEK inhibitors to impair NRAS-mutant AML growth, but ABD957’s selectivity may reduce off-target toxicity in clinical settings .

This compound vs. ML348/ML349

- Target Specificity :

ML348 (APT1-selective) and ML349 (APT2-selective) are competitive inhibitors with distinct binding modes, avoiding the broad serine hydrolase reactivity seen with this compound .

Discussion and Implications

This compound’s dual role as a depalmitoylase inhibitor and antibacterial agent underscores its unique pharmacodynamic profile. While its potency surpasses Palmostatin B, off-target interactions with PPT1 and bacterial proteases necessitate caution in therapeutic applications. ABD957 and ML348/ML349 offer refined selectivity but lack this compound’s broad functional utility. Future optimization should focus on structural analogs that retain ABHD17 specificity while minimizing cross-reactivity with lysosomal and bacterial enzymes.

Q & A

Q. What are the primary enzymatic targets of Palmostatin M, and how is its inhibitory activity quantified in cellular studies?

this compound primarily inhibits the depalmitoylating enzymes APT1 and APT2, which regulate protein S-acylation. Its inhibitory potency is quantified using IC50 values, with reported activity of 2 nM for APT1 and 37 nM for APT2 in enzymatic assays . Researchers should employ in vitro enzymatic assays (e.g., fluorescence-based substrate cleavage) to measure IC50, followed by validation in cellular models (e.g., A.castellanii or RAW 264.7 cells) to confirm target engagement .

Q. How should researchers design initial experiments to assess this compound’s efficacy in inhibiting depalmitoylation?

- Step 1: Use a dose-response curve (e.g., 0.1–100 µM) to determine IC50 in target cell lines.

- Step 2: Include positive controls (e.g., ML348/ML349 for APT1/2 specificity) and negative controls (untreated cells).

- Step 3: Measure depalmitoylation via metabolic labeling (e.g., acyl-biotin exchange assays) or immunofluorescence for mislocalized palmitoylated proteins .

Q. What cell lines and experimental conditions are optimal for studying this compound’s activity?

this compound exhibits variable efficacy across cell types:

- A.castellanii: IC50 = 9.8 µM (95% CI: 1.9–50 µM)

- RAW 264.7 macrophages: IC50 = 14 µM (95% CI: 5.9–32 µM) . Researchers should pre-test cell permeability and cytotoxicity (via MTT assays) and adjust serum concentrations, as lipid-rich media may reduce drug availability.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for this compound across different cellular models?

Variability in IC50 values (e.g., 2 nM in enzymatic assays vs. µM-range in cells) arises from differences in:

- Cell permeability: Lipid composition of membranes affects drug uptake.

- Assay conditions: Serum interference or endogenous phosphatase activity may alter results. Mitigation strategies:

- Standardize protocols (e.g., serum-free pre-treatment).

- Use orthogonal methods (e.g., CRISPR-Cas9 APT1/2 knockouts to confirm on-target effects) .

Q. What strategies are recommended for identifying off-target effects of this compound in proteome-wide studies?

- Activity-Based Protein Profiling (ABPP): Design probes (e.g., modified this compound with clickable handles) to covalently label interacting proteins. Isolate and identify targets via LC-MS/MS .

- CRISPR Screening: Perform genome-wide knockouts to identify genes whose loss rescues this compound toxicity, revealing off-target pathways.

- Thermal Proteome Profiling (TPP): Monitor protein stability shifts upon drug treatment to detect indirect interactions .

Q. How can researchers optimize this compound treatment protocols to minimize cytotoxicity while maintaining target inhibition?

- Pulse Treatment: Apply this compound for short durations (e.g., 2–4 hours) to transiently inhibit depalmitoylation without prolonged cytotoxicity.

- Combination Studies: Co-administer with antioxidants (e.g., NAC) to mitigate oxidative stress from disrupted membrane trafficking.

- Subcellular Fractionation: Verify drug localization (e.g., cytoplasmic vs. membranous) via differential centrifugation to refine delivery methods .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.

- Confidence Intervals: Report 95% CIs for IC50 values to account for biological variability (e.g., 1.9–50 µM in A.castellanii) .

- Replicates: Perform ≥3 independent experiments with technical triplicates to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Quality Control: Characterize each batch via HPLC (purity >95%) and NMR to confirm structural integrity.

- Biological Validation: Compare inhibition curves against a reference standard (e.g., commercial this compound) in APT1/2 enzymatic assays .

Tables for Key Experimental Parameters

Q. Table 1. Comparative IC50 Values of this compound Across Models

| Model System | IC50 (µM) | 95% CI | Reference |

|---|---|---|---|

| APT1 (Enzymatic) | 0.002 | N/A | |

| APT2 (Enzymatic) | 0.037 | N/A | |

| A.castellanii | 9.8 | 1.9–50 | |

| RAW 264.7 | 14 | 5.9–32 |

Q. Table 2. Recommended Controls for this compound Studies

| Control Type | Purpose | Example |

|---|---|---|

| Positive | Confirm assay functionality | ML348 (APT1 inhibitor) |

| Negative | Baseline depalmitoylation | DMSO-treated cells |

| Cytotoxicity | Rule out nonspecific effects | MTT assay parallel plate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.